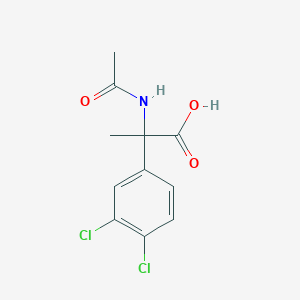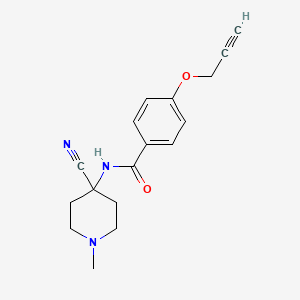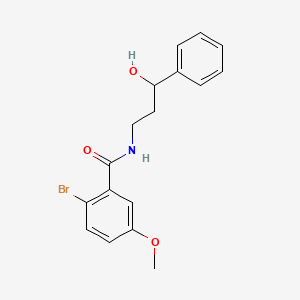
methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrrole ring, a carboxamide group, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrole ring. The presence of the fluorine atom could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could influence its solubility and distribution in biological systems .Scientific Research Applications
- Schiff bases, including this compound, have attracted researchers due to their thermochromic and photochromic properties .
- The presence of a long alkyl chain at the para position of the aldehyde or aniline fragment favors the existence of liquid crystal phases .
- Different alkyl chain lengths and terminal substituents significantly influence the anisotropic properties of liquid crystals .
- For example, it can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .
- Computational studies (such as DFT calculations) can provide insights into its stable conformers and electronic properties .
Liquid Crystals and Thermochromic Properties
Materials Science and Liquid Crystal Phases
Chemical Synthesis and Derivatives
Computational Chemistry and Conformational Analysis
Synthetic Methodology and Green Chemistry
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyrrole moieties have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, which could result in a variety of molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it’s intended to be a pharmaceutical compound, it would need to be evaluated for toxicity, side effects, and potential interactions with other substances .
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, evaluating its efficacy in preclinical and clinical trials, and exploring its mechanism of action .
properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-25-19(24)13-4-8-16(9-5-13)22-18(23)17-10-14(11-21-17)12-2-6-15(20)7-3-12/h2-11,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKVKFWZWVFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)

![(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)


![N-Cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2712946.png)
![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)
![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)